molecular formula C19H14BrN5O B10890892 N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10890892
M. Wt: 408.3 g/mol
InChI Key: KXXPMGOXZCHBBU-UHFFFAOYSA-N
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Description

N~4~-(5-BROMO-2-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is notable for its unique structure, which includes a brominated pyridine ring, a phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-BROMO-2-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of pyrazolopyridine core: The brominated pyridine is then reacted with hydrazine derivatives to form the pyrazolopyridine core. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Introduction of the phenyl group: The phenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a palladium catalyst.

    Carboxamide formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-BROMO-2-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines or alcohols, depending on the specific reducing agent used.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, N4-(5-BROMO-2-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N4-(5-BROMO-2-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the phenyl group, which may affect its reactivity and biological activity.

    N~4~-(2-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the bromine atom, potentially altering its chemical reactivity and interaction with biological targets.

Uniqueness

N~4~-(5-BROMO-2-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of its brominated pyridine ring, phenyl group, and carboxamide functionality. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H14BrN5O

Molecular Weight

408.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14BrN5O/c1-25-18-15(11-22-25)14(9-16(23-18)12-5-3-2-4-6-12)19(26)24-17-8-7-13(20)10-21-17/h2-11H,1H3,(H,21,24,26)

InChI Key

KXXPMGOXZCHBBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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